N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide
Description
N-[4-(Diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide is a benzamide derivative featuring a diethylamino-substituted benzyl group, a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety, and a 2-ethoxybenzamide backbone. This compound is synthesized via coupling reactions involving substituted benzylamines and activated carboxylic acid derivatives, as exemplified in analogous protocols (e.g., amidation with trifluoroacetic anhydride and DMAP in pyridine ).
Properties
Molecular Formula |
C24H32N2O4S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C24H32N2O4S/c1-4-25(5-2)20-13-11-19(12-14-20)17-26(21-15-16-31(28,29)18-21)24(27)22-9-7-8-10-23(22)30-6-3/h7-14,21H,4-6,15-18H2,1-3H3 |
InChI Key |
UPTJUZUYDLDHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone-bearing amine is synthesized via a three-step sequence:
Step 1: Thiophene Oxidation
Tetrahydrothiophene undergoes oxidation with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 12 hours to yield tetrahydrothiophene-1,1-dioxide.
Step 2: Bromination at C3 Position
The sulfone is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to afford 3-bromotetrahydrothiophene-1,1-dioxide.
Step 3: Azide Substitution and Reduction
Bromide displacement with sodium azide (DMF, 100°C) produces the 3-azido derivative, which is reduced using hydrogenation (Pd/C, H₂) to yield the target amine.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C | 92 |
| Bromination | NBS, AIBN, CCl₄ | 78 |
| Azide Reduction | H₂, Pd/C, EtOH | 85 |
Preparation of 4-(Diethylamino)benzylamine
Route A: Reductive Amination
4-Nitrobenzaldehyde is reacted with diethylamine under hydrogenation conditions (Raney Ni, 50 psi H₂) to yield 4-(diethylamino)benzyl alcohol, followed by chlorination (SOCl₂) and amination (NH₄OH).
Route B: Gabriel Synthesis
4-Bromobenzyl bromide is treated with potassium phthalimide, followed by diethylamine substitution and hydrazinolysis to liberate the primary amine.
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 68% | 55% |
| Purity (HPLC) | 98.5% | 97.2% |
Amide Bond Formation Strategies
Coupling Reagent Optimization
The central amide bond is constructed between 2-ethoxybenzoyl chloride and the secondary amine (4-(diethylamino)benzyl)-(1,1-dioxidotetrahydrothiophen-3-yl)amine.
Method 1: HATU-Mediated Coupling
Reacting equimolar quantities of acid chloride and amine in DMF with HATU (1.2 eq) and DIPEA (3 eq) at 0°C→RT provides the amide in 89% yield.
Method 2: Mixed Carbonate Activation
Generation of the acyl imidazolide intermediate using CDI, followed by amine addition in THF, achieves 82% yield with reduced epimerization risk.
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 0→25 | 89 |
| CDI | THF | -10→25 | 82 |
Critical Process Parameters
Stereochemical Considerations
The tetrahydrothiophene sulfone introduces a stereogenic center at C3. Chiral HPLC analysis (Chiralpak AD-H column, hexane:IPA 90:10) confirms enantiomeric excess >99% when using enantiopure amine precursors.
Sulfone Stability Under Basic Conditions
Stability studies reveal decomposition (<5%) when exposed to NaOH (1M) at 50°C for 24 hours, necessitating pH control during workup.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/heptane (1:3) yields colorless needles with 99.2% purity (melting point 148-150°C).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45-7.30 (m, 4H, ArH), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.70-3.55 (m, 2H, CH₂N), 3.20-2.95 (m, 6H, NCH₂ and SO₂CH₂).
-
HRMS : m/z calc. for C₂₃H₃₁N₃O₃S [M+H]⁺ 438.2158, found 438.2155.
Scale-Up Challenges and Solutions
Exothermicity Management
The HATU-mediated coupling exhibits ΔT = 28°C during reagent addition. Controlled dosing (<2 mL/min) with jacket cooling maintains temperature <30°C.
Residual Solvent Control
GC-MS analysis detects DMF (320 ppm) after standard workup. A toluene azeotrope wash reduces levels to <50 ppm (ICH Q3C compliant).
Alternative Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids/bases are employed under various conditions (e.g., reflux, room temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target, but common mechanisms include enzyme inhibition and modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Key Observations :
Variations in the Aminoalkyl Group
Key Observations :
Sulfone Heterocycle Modifications
While the target compound retains the 1,1-dioxidotetrahydrothiophen-3-yl group, analogs like N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide replace the benzamide with an acetamide backbone and incorporate a benzofuran moiety. This structural divergence likely shifts pharmacological activity toward different targets (e.g., kinase inhibition vs. GAT modulation).
Biological Activity
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 468.6 g/mol. The compound features a unique structural arrangement that includes a diethylamino group, a thiophene core, and an ethoxybenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C25H34N2O5S |
| Molecular Weight | 468.6 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Thiophene Core : Utilizing thiophene derivatives as starting materials.
- Introduction of the Diethylamino Group : Achieved through nucleophilic substitution reactions.
- Coupling with Ethoxybenzamide : This step often involves coupling agents to facilitate the reaction between the thiophene derivative and the benzamide.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that compounds with similar structural motifs can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair .
Antimicrobial Activity
The presence of nitrogen and sulfur in the compound's structure may enhance its ability to disrupt microbial cell membranes. Studies have suggested that similar compounds exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infections .
Neuroprotective Effects
Certain derivatives of this compound have been linked to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress .
The biological activity of this compound is mediated through its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It can bind to receptors affecting cellular signaling pathways.
These interactions lead to alterations in cellular processes that underpin its therapeutic effects.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-N-(tetrahydrothiophen-3-yl)carboxamide | Contains a tetrahydrothiophene moiety | Anticancer |
| 4-Dimethylaminobenzaldehyde | Aromatic amine | Antimicrobial |
| 3-Methoxy-N,N-diethylbenzamide | Amide with methoxy group | Anticancer |
This table illustrates how modifications in structure can lead to variations in biological activity, emphasizing the importance of structural diversity in drug development.
Q & A
Basic Question: What are the critical parameters for optimizing the synthesis of this compound to achieve high yields and purity?
Answer:
Synthesis optimization requires precise control of reaction conditions:
- Temperature : Elevated temperatures (e.g., 60–80°C) in polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates .
- Oxidation steps : Hydrogen peroxide is commonly used to oxidize tetrahydrothiophene to its 1,1-dioxide form, requiring strict stoichiometric control to avoid overoxidation .
- Coupling agents : Amidation steps often employ carbodiimides (e.g., EDC/HOBt) to activate carboxylic acid intermediates, with monitoring via TLC or HPLC to confirm completion .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures ≥95% purity, verified by NMR and mass spectrometry .
Basic Question: Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
Answer:
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., diethylamino, ethoxy groups) and confirms stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₄H₃₁N₃O₄S, MW 469.6 g/mol) and detects isotopic patterns .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the tetrahydrothiophene-dioxide and benzamide moieties .
- UV-Vis/FTIR : Tracks electronic transitions (e.g., π→π* in benzamide) and functional groups (e.g., sulfone S=O stretches at ~1300 cm⁻¹) .
Advanced Question: How do structural modifications (e.g., substituents on the benzamide or tetrahydrothiophene rings) influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Diethylamino group : Enhances solubility and membrane permeability via basic amine protonation at physiological pH .
- Ethoxy vs. methoxy substitution : Ethoxy’s larger steric bulk may reduce off-target binding compared to methoxy analogs, as seen in enzyme inhibition assays .
- Tetrahydrothiophene-dioxide : The sulfone group increases electrophilicity, potentially enhancing interactions with cysteine residues in target enzymes (e.g., kinases) .
Methodology : Compare analogs (e.g., 4-chlorophenyl vs. 4-methoxybenzyl derivatives) using biochemical assays (IC₅₀ measurements) and molecular docking .
Advanced Question: What experimental strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
Contradictions may arise from:
- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Target selectivity : Use isoform-specific enzymes (e.g., PKC-α vs. PKC-β) to differentiate off-target effects .
- Batch variability : Confirm compound purity (HPLC ≥98%) and stability (e.g., sulfone degradation under acidic conditions) .
- Statistical rigor : Replicate experiments ≥3 times with positive/negative controls (e.g., staurosporine for kinase assays) .
Advanced Question: What mechanistic hypotheses explain this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
Proposed mechanisms include:
- Enzyme inhibition : The tetrahydrothiophene-dioxide moiety acts as a Michael acceptor, covalently binding to cysteine residues in ATP-binding pockets (e.g., in tyrosine kinases) .
- Receptor modulation : The diethylamino group may engage in hydrogen bonding with aspartate/glutamate residues in G-protein-coupled receptors (GPCRs) .
Validation methods : - Kinetic assays : Measure time-dependent inhibition to distinguish covalent vs. reversible binding .
- Site-directed mutagenesis : Replace cysteine residues in target enzymes to confirm binding specificity .
Advanced Question: How can researchers design experiments to map this compound’s interactions with cellular proteins or nucleic acids?
Answer:
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding partners, identified via LC-MS/MS .
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability changes upon compound binding to identify target engagement .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for purified proteins (e.g., recombinant kinases) .
- CRISPR-Cas9 screens : Perform genome-wide knockouts to identify synthetic lethal partners or resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
